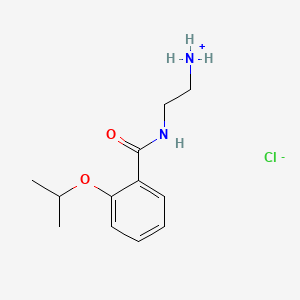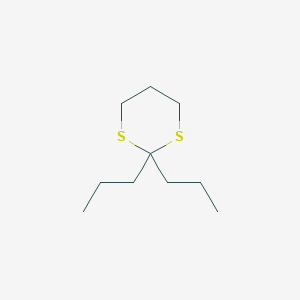
2,2-Dipropyl-1,3-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dipropyl-1,3-dithiane is an organosulfur compound belonging to the dithiane family. Dithianes are heterocyclic compounds characterized by a cyclohexane core structure where two methylene bridges are replaced by sulfur atoms. This specific compound, this compound, is known for its stability and unique chemical properties, making it valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: 2,2-Dipropyl-1,3-dithiane can be synthesized through the reaction of 1,3-propanedithiol with propionaldehyde under acidic conditions. The reaction typically involves the removal of water to drive the formation of the dithiane ring. Commonly used acids include hydrochloric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous removal of water and the use of efficient catalysts to ensure high yields and purity. The reaction is typically carried out in a solvent such as toluene or dichloromethane to facilitate the removal of water and improve reaction efficiency.
化学反应分析
Types of Reactions: 2,2-Dipropyl-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it back to the corresponding dithiol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding dithiol.
Substitution: Various substituted dithianes depending on the nucleophile used.
科学研究应用
2,2-Dipropyl-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The dithiane ring can be easily removed under mild conditions, making it a valuable tool in multi-step synthesis.
Biology: It is used in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
作用机制
The mechanism of action of 2,2-Dipropyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can undergo deprotonation to form a nucleophilic species that can react with electrophiles, or it can be activated by electrophiles to form reactive intermediates.
相似化合物的比较
1,3-Dithiane: Similar in structure but lacks the propyl groups. It is commonly used as a protecting group for carbonyl compounds.
1,4-Dithiane: Another isomer with sulfur atoms at different positions. It has different reactivity and applications compared to 1,3-dithiane.
2,2-Diphenyl-1,3-dithiane: Similar structure but with phenyl groups instead of propyl groups. It has different physical and chemical properties due to the presence of aromatic rings.
Uniqueness: 2,2-Dipropyl-1,3-dithiane is unique due to the presence of propyl groups, which influence its reactivity and stability. The propyl groups provide steric hindrance, making it less prone to certain reactions compared to its unsubstituted counterparts. This makes it a valuable compound in specific synthetic applications where controlled reactivity is desired.
属性
CAS 编号 |
79032-15-8 |
|---|---|
分子式 |
C10H20S2 |
分子量 |
204.4 g/mol |
IUPAC 名称 |
2,2-dipropyl-1,3-dithiane |
InChI |
InChI=1S/C10H20S2/c1-3-6-10(7-4-2)11-8-5-9-12-10/h3-9H2,1-2H3 |
InChI 键 |
URCWQOAUMKRWJN-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(SCCCS1)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide](/img/structure/B14433244.png)
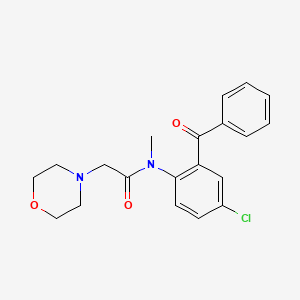
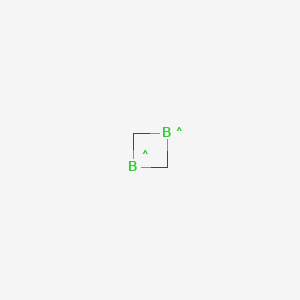
![4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate](/img/structure/B14433257.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]thiazolidine]](/img/structure/B14433260.png)
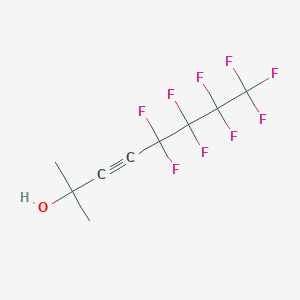

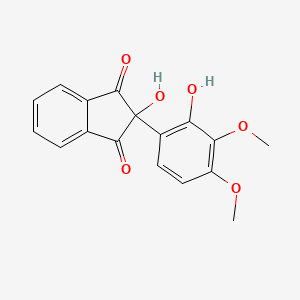
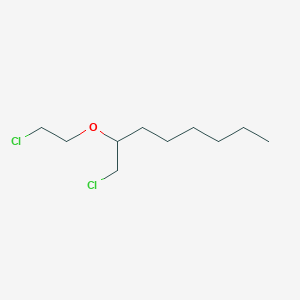
![1-[2-(5-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14433294.png)
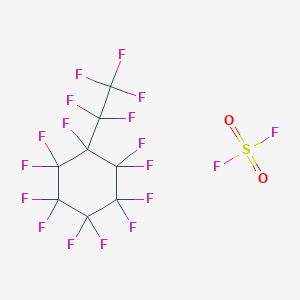
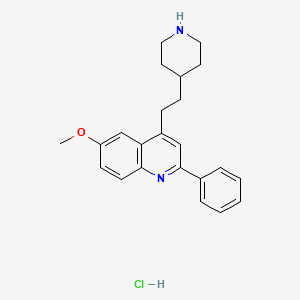
![Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-](/img/structure/B14433302.png)
